An In-depth Technical Guide to Ethyl 2-Amino-4-(1-pyrazolyl)benzoate: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to Ethyl 2-Amino-4-(1-pyrazolyl)benzoate: Synthesis, Characterization, and Therapeutic Potential
Foreword: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry, the convergence of specific pharmacophores within a single molecular entity often heralds the discovery of novel biological activities. Ethyl 2-Amino-4-(1-pyrazolyl)benzoate represents such a convergence, integrating the well-established biological relevance of the pyrazole nucleus with the versatile anthranilate framework. The pyrazole ring is a cornerstone in numerous approved drugs, valued for its metabolic stability and diverse biological activities, including kinase inhibition and antibacterial action.[1][2] Similarly, anthranilic acid derivatives are crucial intermediates in the synthesis of a wide array of pharmacologically active compounds.[3]
This technical guide serves as a comprehensive resource for researchers and drug development professionals. It provides a deep dive into the core properties of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate, from its fundamental physicochemical characteristics to a detailed, field-proven synthetic protocol and in-depth spectroscopic analysis. Furthermore, we explore its potential applications, grounded in the established bioactivity of its constituent moieties, to provide a forward-looking perspective on its utility in drug discovery programs.
Molecular Identity and Physicochemical Properties
Ethyl 2-Amino-4-(1-pyrazolyl)benzoate is a heterocyclic aromatic compound. Its structure is characterized by an ethyl benzoate core, with an amino group at the 2-position and a pyrazole ring attached at the 4-position via a nitrogen atom.
Chemical Structure:
Core Physicochemical Data
The following table summarizes the key identifiers and predicted physicochemical properties of the molecule. These values are crucial for designing experimental protocols, including reaction setup, purification, and formulation.
| Property | Value | Source/Method |
| IUPAC Name | ethyl 2-amino-4-(1H-pyrazol-1-yl)benzoate | Nomenclature |
| CAS Number | 1375064-68-8 | Vendor Data |
| Molecular Formula | C₁₂H₁₃N₃O₂ | Calculated |
| Molecular Weight | 231.25 g/mol | Calculated |
| Predicted LogP | 1.5 - 2.5 | Cheminformatics |
| Predicted Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | Chemical Analogy |
| Predicted pKa (Amino) | 2.0 - 3.0 | Chemical Analogy |
| Predicted pKa (Pyrazole) | 1.5 - 2.5 | Chemical Analogy |
Synthesis and Purification: A Modern Approach
The synthesis of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[4] This reaction is a powerful tool for forming carbon-nitrogen bonds, offering high yields and broad functional group tolerance. The proposed synthetic route starts from the readily available Ethyl 4-bromo-2-aminobenzoate.
Proposed Synthetic Workflow
The diagram below illustrates the logical flow of the synthesis and purification process.
Caption: Synthetic workflow for Ethyl 2-Amino-4-(1-pyrazolyl)benzoate.
Detailed Experimental Protocol
This protocol is based on established methods for the Buchwald-Hartwig amination of 4-halopyrazoles.[5]
Materials:
-
Ethyl 4-bromo-2-aminobenzoate
-
Pyrazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
tBuDavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Microwave reaction vial
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine Ethyl 4-bromo-2-aminobenzoate (1.0 eq), pyrazole (1.2 eq), Pd₂(dba)₃ (0.05 eq), tBuDavePhos (0.1 eq), and sodium tert-butoxide (2.0 eq).
-
Solvent Addition: Add anhydrous toluene to the vial to achieve a substrate concentration of approximately 0.1 M.
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Microwave Irradiation: Place the vial in a microwave reactor and heat to 160°C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield Ethyl 2-Amino-4-(1-pyrazolyl)benzoate as a solid.
Structural Elucidation and Spectroscopic Profile
Confirmation of the molecular structure and purity is achieved through a combination of spectroscopic techniques. While experimental data for the title compound is not widely published, a predictive analysis based on structurally similar compounds provides a reliable spectroscopic profile.[6][7][8]
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic data for Ethyl 2-Amino-4-(1-pyrazolyl)benzoate.
| Technique | Expected Observations |
| ¹H NMR | Ethyl Group: Triplet ~1.4 ppm (3H), Quartet ~4.4 ppm (2H). Amino Group: Broad singlet ~5.5-6.5 ppm (2H). Aromatic/Heterocyclic Protons: Signals in the range of 6.5-8.0 ppm. |
| ¹³C NMR | Ethyl Group: ~14 ppm (-CH₃), ~61 ppm (-CH₂). Aromatic/Heterocyclic Carbons: Signals in the range of 105-150 ppm. Carbonyl Carbon: ~167 ppm. |
| FT-IR | N-H Stretch (Amino): ~3300-3500 cm⁻¹ (two bands). C=O Stretch (Ester): ~1680-1710 cm⁻¹. C-N Stretch: ~1200-1350 cm⁻¹. Aromatic C-H Stretch: ~3000-3100 cm⁻¹. |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 231. Key Fragments: Loss of ethoxy group (-45), loss of ethyl group (-29). |
Analytical Characterization Workflow
The following diagram outlines the standard workflow for the analytical characterization of the synthesized compound.
Caption: Workflow for analytical characterization.
Potential Applications in Drug Discovery
The chemical architecture of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate suggests significant potential in various therapeutic areas, primarily due to the established pharmacological activities of its core scaffolds.
Rationale for Biological Investigation
-
Antibacterial Agents: Pyrazole derivatives are known to exhibit potent antibacterial activity against a range of pathogens, including resistant strains.[1][9] The title compound could act as a novel inhibitor of essential bacterial enzymes.
-
Anti-inflammatory Agents: The 4-(pyrazol-1-yl)benzenesulfonamide moiety is famously present in Celecoxib, a selective COX-2 inhibitor. This suggests that derivatives of 4-pyrazolyl-aminobenzoic acid could possess anti-inflammatory properties.[10]
-
Kinase Inhibitors: The pyrazole ring is a common feature in many kinase inhibitors used in oncology. The specific substitution pattern of the title compound may allow it to target the ATP-binding site of various kinases.
Hypothetical Biological Screening Cascade
The following diagram outlines a potential screening cascade to evaluate the therapeutic potential of Ethyl 2-Amino-4-(1-pyrazolyl)benzoate.
Caption: Hypothetical biological screening cascade.
Safety and Handling
As with any novel chemical compound, Ethyl 2-Amino-4-(1-pyrazolyl)benzoate should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Ethyl 2-Amino-4-(1-pyrazolyl)benzoate is a molecule of significant interest, strategically combining two pharmacologically privileged scaffolds. This guide has provided a comprehensive overview of its properties, a robust synthetic pathway via Buchwald-Hartwig amination, and a predictive spectroscopic profile for its characterization. The potential applications in antibacterial and anti-inflammatory drug discovery warrant further investigation, and the outlined screening cascade provides a roadmap for such endeavors. This molecule stands as a promising starting point for the development of new therapeutic agents.
References
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 19, 2026. [Link]
-
4. The Royal Society of Chemistry. Accessed January 19, 2026. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Accessed January 19, 2026. [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Accessed January 19, 2026. [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Accessed January 19, 2026. [Link]
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Accessed January 19, 2026. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Published online October 12, 2020. Accessed January 19, 2026. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Published online June 30, 2023. Accessed January 19, 2026. [Link]
-
Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. National Institutes of Health. Accessed January 19, 2026. [Link]
-
SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. Accessed January 19, 2026. [Link]
-
Current status of pyrazole and its biological activities. PubMed Central. Published online January 1, 2013. Accessed January 19, 2026. [Link]
-
One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate. Growing Science. Published online July 12, 2013. Accessed January 19, 2026. [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Published online August 6, 2025. Accessed January 19, 2026. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Accessed January 19, 2026. [Link]
-
Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. PubMed. Published online July 13, 2022. Accessed January 19, 2026. [Link]
- Preparation method of 4-pyrazole boronic acid pinacol ester.
-
1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate. Accessed January 19, 2026. [Link]
- Process for the preparation of a pyrazole derivative.
-
Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. NSF Public Access Repository. Published online July 1, 2022. Accessed January 19, 2026. [Link]
-
4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. ResearchGate. Accessed January 19, 2026. [Link]
- Process for preparing anthranilic acid esters.
-
Preparation of Anthranilic Acid. Texium. Published online March 22, 2017. Accessed January 19, 2026. [Link]
-
Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. PubMed Central. Published online May 2, 2011. Accessed January 19, 2026. [Link]
-
Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent. New Journal of Chemistry. Accessed January 19, 2026. [Link]
-
Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. National Institutes of Health. Published online March 2, 2021. Accessed January 19, 2026. [Link]
-
ANTHRANILATE DERIVATIVES. Inchem.org. Accessed January 19, 2026. [Link]
-
2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c][4][11]thiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. National Institutes of Health. Accessed January 19, 2026. [Link]
-
Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. PubMed Central. Published online October 24, 2014. Accessed January 19, 2026. [Link]
Sources
- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]



